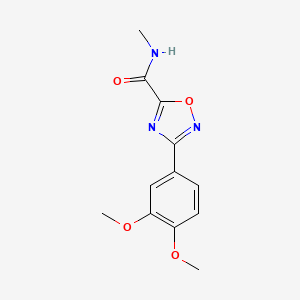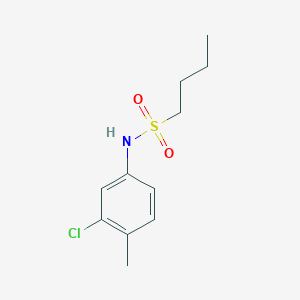
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was initially developed as a vascular disrupting agent, but subsequent research has shown that it also has immune-stimulatory effects that may be useful in cancer treatment. In
作用機序
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to work through a combination of vascular disrupting and immune-stimulatory effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce the production of cytokines such as TNF-α and IFN-γ, which are known to have anti-tumor effects. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to activate the STING pathway, which is involved in the production of type I interferons and other immune-stimulatory molecules.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and immune-stimulatory effects, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to induce oxidative stress and apoptosis in cancer cells. 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential anti-cancer properties. However, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have limited clinical efficacy, which may limit its usefulness in cancer treatment. Additionally, 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been shown to have toxicity issues, particularly in the liver, which may limit its clinical use.
将来の方向性
Despite the limitations of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, there are a number of potential future directions for research on this molecule. One area of research could focus on the development of new analogs of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide that have improved efficacy and reduced toxicity. Another area of research could focus on the combination of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide with other anti-cancer agents to improve its clinical efficacy. Finally, research could focus on the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
合成法
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate is then reacted with methyl chloroformate and triethylamine to form the N-methyl carbamate. The final step involves the reaction of the N-methyl carbamate with phosgene to form 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential anti-cancer properties. Initial studies showed that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide had potent vascular disrupting activity, which led to the development of 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide as a potential anti-cancer agent. Subsequent research has shown that 3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide also has immune-stimulatory effects that may be useful in cancer treatment.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-13-11(16)12-14-10(15-19-12)7-4-5-8(17-2)9(6-7)18-3/h4-6H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDOEVGUOBWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
![N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5400568.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5400627.png)

![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylamino)propyl]acetamide hydrochloride](/img/structure/B5400675.png)